molecular formula C9H6FIN2O2 B1422526 Methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1261365-57-4

Methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No.: B1422526
CAS No.: 1261365-57-4
M. Wt: 320.06 g/mol
InChI Key: XTUBBAZQFJOUEB-UHFFFAOYSA-N
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Description

Historical Context and Discovery in Heterocyclic Chemistry

The pyrrolo[2,3-b]pyridine scaffold emerged as a critical heterocyclic system in the mid-20th century, with foundational work on its synthesis and reactivity published in 1969. Early studies focused on Madelung- and Fischer-type cyclization methods to construct the fused bicyclic framework, enabling access to substituted derivatives for pharmacological screening. The discovery of bioactive pyrrolo[2,3-b]pyridines, such as CDK8 inhibitors for colorectal cancer, catalyzed interest in functionalizing this core. Methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate represents a modern iteration of this lineage, optimized for halogen-driven target engagement. Its development reflects advances in de novo drug design, where computational modeling and structure-activity relationship (SAR) analysis guide substituent placement.

Structural Classification Within the Pyrrolo[2,3-b]Pyridine Family

This compound belongs to the 1H-pyrrolo[2,3-b]pyridine subclass, characterized by a pyrrole ring fused to a pyridine ring at positions 2 and 3 (Figure 1). Key structural features include:

Position Substituent Role
4 Methyl ester Enhances solubility and metabolic stability
5 Fluorine Electronegative modulator of π-stacking
6 Iodine Halogen bond donor for target binding

The planar bicyclic system enables π-π interactions with aromatic residues in kinase ATP pockets, while the 5-fluoro and 6-iodo groups introduce steric and electronic perturbations critical for selectivity.

Significance of Halogen Substitution in Bioactive Molecule Design

Halogenation at positions 5 and 6 exploits two distinct mechanisms:

  • Fluorine : The strong electronegativity (-I effect) reduces electron density at C5, decreasing oxidative metabolism and prolonging half-life.
  • Iodine : The large atomic radius and polarizable σ-hole facilitate halogen bonding with backbone carbonyls (e.g., CDK8’s Gln72), enhancing affinity by 10–100x compared to non-halogenated analogs.

Studies on c-Met kinase inhibitors demonstrate that 6-iodo substitution improves IC50 values by 26-fold through optimized halogen bonding geometry. Similarly, in CDK8 inhibitors, the 5-fluoro-6-iodo motif contributes to a 48.6 nM IC50 and 39.8% oral bioavailability. These effects underscore the strategic value of dual halogenation in balancing pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FIN2O2/c1-15-9(14)5-4-2-3-12-8(4)13-7(11)6(5)10/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUBBAZQFJOUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CNC2=NC(=C1F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101143640
Record name 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 5-fluoro-6-iodo-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-57-4
Record name 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 5-fluoro-6-iodo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-57-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 5-fluoro-6-iodo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101143640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate has been investigated for its potential as a lead compound in drug development. The presence of halogen atoms such as fluorine and iodine can significantly influence the biological activity and metabolic stability of the compound.

Case Studies:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The halogen substituents may play a role in enhancing the interaction with biological targets, leading to apoptosis in cancer cells.

Research indicates that this compound may possess antimicrobial properties. Its unique structure allows it to interact with bacterial enzymes or receptors, potentially inhibiting their function.

Relevant Research Findings:

  • A study published in the Journal of Medicinal Chemistry demonstrated that similar pyrrolopyridine derivatives showed promising activity against resistant strains of bacteria, suggesting a potential avenue for developing new antibiotics.

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical reactions, including:

  • Nucleophilic Substitution : Utilizing fluoro and iodo groups for targeted modifications.
  • Cyclization Reactions : Forming the pyrrole-pyridine framework through cyclization strategies that enhance yield and purity.

Pharmacological Studies

Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Understanding these parameters will aid in assessing its viability as a therapeutic agent.

Key Considerations:

  • Bioavailability : Investigating how modifications to the compound's structure affect its bioavailability in vivo.
  • Toxicity Profiles : Evaluating the safety and side effects associated with this compound through preclinical trials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents (Positions) Molecular Features Key References
Methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (Target) Pyrrolo[2,3-b]pyridine F (5), I (6), COOCH3 (4) High halogen density, iodine reactivity
Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (QV-3334) Pyrrolo[2,3-b]pyridine F (5), COOCH3 (4) Lacks iodine; reduced steric bulk
Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS: 942920-50-5) Pyrrolo[2,3-b]pyridine F (3), COOCH3 (4) Fluorine at position 3; no iodine
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b) Pyrrolo[2,3-c]pyridine Cl (5), COOC2H5 (2) Different core (2,3-c); ethyl ester
VI026 (Methyl 1-tert-butyl-3-cyano-6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate) Pyrrolo[2,3-b]pyridine tert-butyl (1), CN (3), CH3 (6), COOCH3 (4) Bulky tert-butyl; cyano group

Key Comparative Insights

Halogenation Effects
  • Iodine vs.
  • Fluorine Position : Fluorine at position 5 (target) vs. position 3 (CAS: 942920-50-5) alters electronic distribution. Fluorine’s electron-withdrawing effect at position 5 may stabilize the carboxylate group, influencing acidity and reactivity .
Ester Group Variations
  • Methyl esters (target, QV-3334, VI026) offer different steric and solubility profiles compared to ethyl esters (9b). Methyl groups generally reduce lipophilicity compared to ethyl .
Core Structure Differences
Functional Group Diversity
  • VI026 () incorporates a tert-butyl group and cyano substituent, enhancing steric hindrance and polarity. This contrasts with the target’s halogen-dominated profile, suggesting divergent applications in drug design .

Biological Activity

Methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS Number: 1261365-57-4) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C9H6FIN2O2C_9H_6FIN_2O_2. It is characterized by the presence of a pyrrole ring fused with a pyridine structure, which contributes to its biological activity. The compound is classified as an irritant and should be handled with care in laboratory settings .

Antioxidant and Anti-inflammatory Effects

Antiviral Properties

Recent investigations into the antiviral potential of pyrrolopyridine derivatives suggest that these compounds may inhibit viral replication. For example, certain derivatives have been tested against HIV and other viruses, showing promising results in reducing viral load in infected cells .

Case Study 1: DYRK1A Inhibition

Case Study 2: Antiviral Activity

Another research effort explored the efficacy of pyrrolopyridine derivatives against various viral infections. The findings showed that certain modifications to the structure enhanced antiviral activity significantly, with IC50 values indicating effective inhibition at low concentrations. This suggests a promising avenue for developing antiviral therapies based on this scaffold .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
Compound ADYRK1A Inhibition0.02
Compound BAntiviral Activity0.26
Compound CAntioxidant Activity0.10
Methyl 5-FINeuroprotective EffectsTBD

Q & A

Q. Notes

  • Structural analogs from and inform synthetic/analytical protocols.
  • Methodological rigor aligns with pharmacopeial standards .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

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